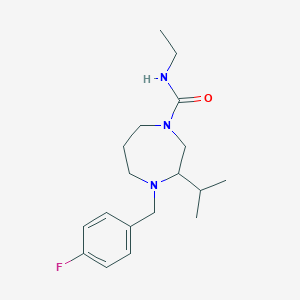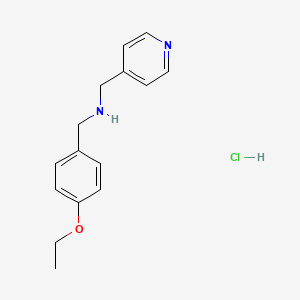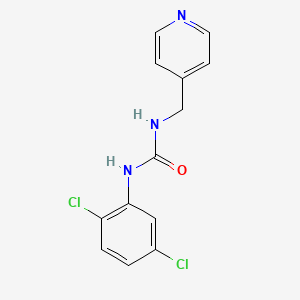![molecular formula C17H16Cl2N2O3 B5351712 2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)
2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several biological processes, including cholesterol transport, heme synthesis, and apoptosis. DPA-714 has been shown to have potential applications in scientific research, particularly in the field of neuroimaging.
作用機序
2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine binds selectively to the TSPO, which is located on the outer membrane of mitochondria. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of the TSPO system, which is involved in several biological processes, including apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of the TSPO system, which is involved in several biological processes, including cholesterol transport, heme synthesis, and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine in lab experiments is its selectivity for the TSPO system. This allows for specific targeting of the TSPO system in vivo, which can be useful for studying a variety of neurological disorders. However, one of the main limitations of using this compound is its relatively short half-life, which can make it difficult to use in longitudinal studies.
将来の方向性
There are several future directions for research involving 2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine. One area of research is the development of new radiolabeled tracers for TSPO imaging. Another area of research is the development of new TSPO ligands with improved pharmacokinetic properties. Finally, there is a need for further research into the exact mechanism of action of this compound and its potential therapeutic applications.
合成法
2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dichlorophenylacetonitrile with hydroxylamine hydrochloride to form 3,4-dichlorophenylacetohydroxamic acid. The second step involves the reaction of the hydroxamic acid with pyridine-3-carboxylic acid to form 3-(3,4-dichlorophenyl)-2-hydroxy-5-(pyridin-3-yloxy)benzoic acid. The final step involves the reaction of the benzoic acid with morpholine and thionyl chloride to form this compound.
科学的研究の応用
2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine has been used extensively in scientific research, particularly in the field of neuroimaging. It has been shown to be a useful tool for studying the TSPO system in vivo, as it can be radiolabeled and used as a tracer for positron emission tomography (PET) imaging. PET imaging with this compound has been used to study a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-pyridin-3-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-4-3-12(8-15(14)19)16-10-21(6-7-23-16)17(22)11-24-13-2-1-5-20-9-13/h1-5,8-9,16H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUPDQICNPLZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)

![8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5351686.png)


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)



![4-[2-(4-sec-butoxy-3-iodo-5-methoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5351739.png)


![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)